

Application Notes and Protocols for the Gravimetric Determination of Tartrate Content

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Compound of Interest

Compound Name: Barium tartrate

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Introduction

The accurate determination of tartaric acid and its salts (tartrates) is crucial in various fields, including the food and beverage industry (especially in winemaking), pharmaceuticals, and chemical manufacturing. Gravimetric analysis, a method based on the mass of a solid precipitate, offers a precise and reliable approach for quantifying tartrate content.

While the precipitation of tartrate with barium ions to form **barium tartrate** is chemically plausible due to its low solubility in water, a standardized and validated analytical method for quantitative determination using this specific approach is not prevalent in modern analytical literature. The more established and officially recognized method, particularly in the wine industry, involves the precipitation of tartrate as calcium tartrate. This method is well-documented, validated, and provides reliable results.

These application notes provide a detailed protocol for the gravimetric determination of tartrate content via the calcium tartrate precipitation method. This is followed by a discussion on the theoretical application of **barium tartrate** precipitation and its potential challenges.

Part 1: Official Method - Calcium Tartrate Precipitation

This protocol is adapted from the official methods of the International Organisation of Vine and Wine (OIV), ensuring a high degree of accuracy and reproducibility.

Principle

Tartaric acid in a sample is precipitated as calcium (\pm)tartrate under controlled pH conditions. The precipitate is then collected, dried, and weighed. The mass of the precipitate is used to calculate the original tartaric acid content in the sample.

Experimental Protocol: Gravimetric Determination as Calcium Tartrate

1. Reagents and Materials:

- Calcium Acetate Solution (10 g/L Calcium):
 - Calcium Carbonate (CaCO_3): 25 g
 - Glacial Acetic Acid (CH_3COOH , $\rho \approx 1.05 \text{ g/mL}$): 40 mL
 - Deionized Water: to make up to 1000 mL
- L(+) Tartaric Acid Solution (5 g/L): For preparation of calcium (\pm)tartrate.
- Ammonium D(–) Tartrate Solution (6.126 g/L): For preparation of calcium (\pm)tartrate.
- Precipitation Solution (pH 4.75):
 - D(–) Ammonium Tartrate: 150 mg
 - Calcium Acetate Solution (10 g/L Ca): 8.8 mL
 - Deionized Water: to make up to 1000 mL
 - Note: Since calcium (\pm)tartrate is slightly soluble in this solution, add 5 mg of calcium (\pm)tartrate per liter, stir for 12 hours, and filter before use.[\[1\]](#)
- Hydrochloric Acid (HCl): Dilute solution (e.g., 1 M).

- Sodium Hydroxide (NaOH): 40% solution.
- EDTA Solution: 0.05 M.
- Indicator: Suitable for EDTA titration (e.g., Calcon).
- Sintered Glass Crucible: Porosity No. 4.
- Vacuum Filtration Apparatus.
- Drying Oven.
- Desiccator.
- Analytical Balance.

2. Sample Preparation:

- For liquid samples (e.g., wine), filter to remove any suspended solids.
- If the presence of meta-tartaric acid is suspected, it must be hydrolyzed first by heating the sample.^[1]

3. Precipitation Procedure:

- Place a known volume of the sample (e.g., 10 mL of wine) into a 600 mL beaker.
- Add 500 mL of the precipitation solution.
- Mix thoroughly and initiate precipitation by scratching the inner wall of the beaker with a glass rod.
- Allow the mixture to stand for 12 hours (overnight) to ensure complete precipitation.^[1]

4. Filtration and Washing:

- Set up the vacuum filtration apparatus with a pre-weighed sintered glass crucible.
- Filter the solution containing the precipitate.

- Rinse the beaker with the filtrate to transfer all the precipitate to the crucible.
- Wash the precipitate in the crucible three times with approximately 30 mL of deionized water each time.

5. Drying and Weighing:

- Dry the crucible containing the precipitate in a drying oven at 70°C until a constant weight is achieved.
- Cool the crucible in a desiccator before each weighing.
- Record the final mass of the crucible and precipitate.

6. Calculation of Tartaric Acid Content:

The mass of tartaric acid is calculated from the mass of the calcium tartrate precipitate using the following formula:

$$\text{Mass of Tartaric Acid (g/L)} = (\text{Mass of Precipitate (g)} \times 0.789) / \text{Volume of Sample (L)}$$

Where 0.789 is the gravimetric factor (Molar Mass of Tartaric Acid / Molar Mass of Calcium Tartrate).

Volumetric Determination (Optional Cross-Verification)

The gravimetric determination can be supplemented with a volumetric analysis for verification.

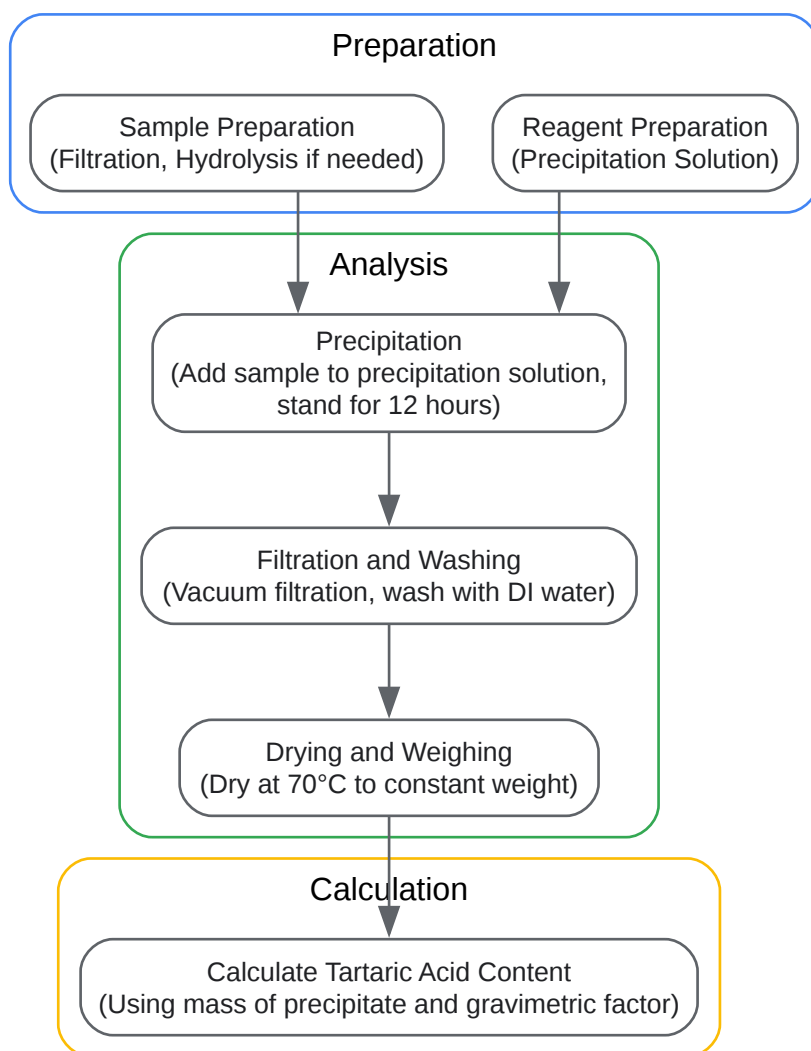
[1]

- After weighing, place the crucible with the precipitate back onto the vacuum flask.
- Dissolve the precipitate with 10 mL of dilute hydrochloric acid.
- Wash the crucible with 50 mL of deionized water.
- Add 5 mL of 40% sodium hydroxide solution and a suitable indicator.
- Titrate with a 0.05 M EDTA solution.

The quantity of tartaric acid can be calculated from the volume of EDTA used.

Experimental Workflow

Workflow for Gravimetric Determination of Tartrate



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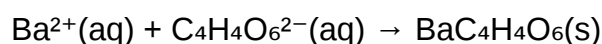
Caption: Workflow for the Gravimetric Determination of Tartrate as Calcium Tartrate.

Part 2: Barium Tartrate Precipitation - A Theoretical Discussion

While not a standard method, the precipitation of tartrate using a barium salt is theoretically possible. **Barium tartrate** is known to be very slightly soluble in water.[2]

Principle

The principle would be analogous to the calcium tartrate method: the addition of a soluble barium salt (e.g., barium chloride) to a solution containing tartrate ions would lead to the formation of a **barium tartrate** precipitate.



Hypothetical Protocol Outline

A potential protocol would follow the general steps of gravimetric analysis:

- Sample Preparation: Dissolving the sample in an appropriate solvent and adjusting the pH.
- Precipitation: Slow addition of a barium chloride solution with stirring to induce precipitation.
- Digestion: Heating the solution to encourage the formation of larger, purer crystals.
- Filtration and Washing: Separating the precipitate from the supernatant.
- Drying and Weighing: Heating the precipitate to a constant mass.
- Calculation: Using the mass of the **barium tartrate** precipitate and its molar mass to determine the original tartrate content.

Potential Challenges and Reasons for Limited Use

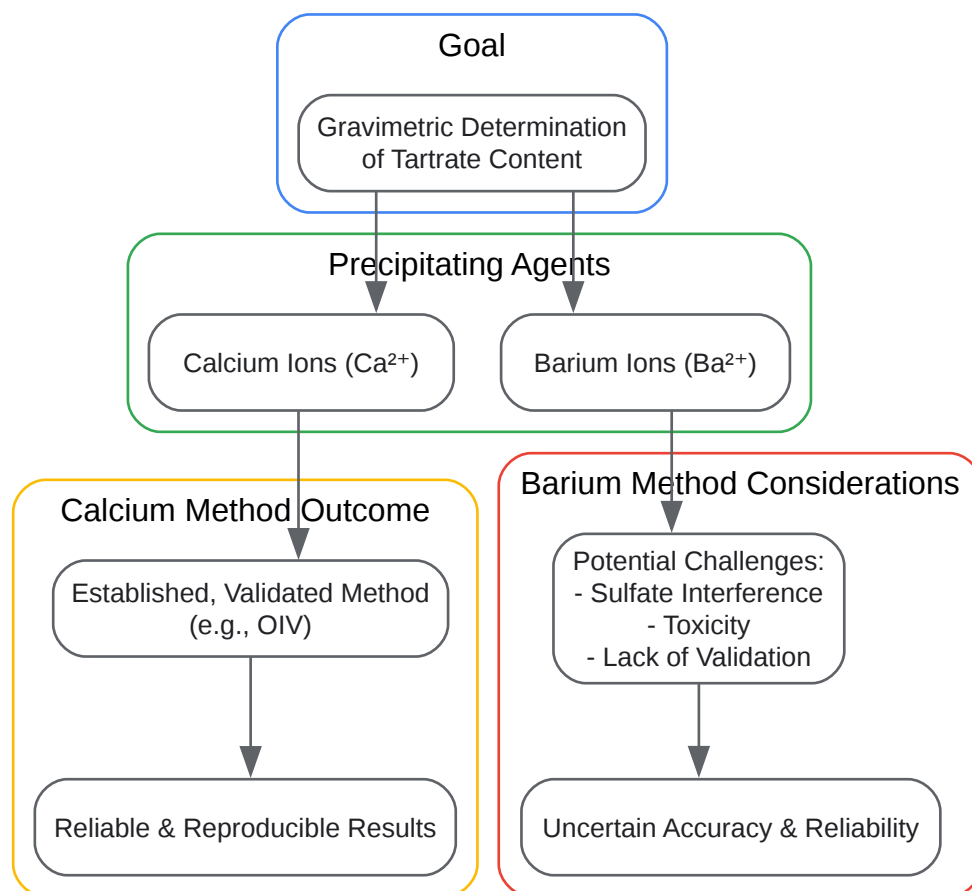
The lack of a standardized **barium tartrate** precipitation method for content detection may be attributed to several factors:

- Co-precipitation of other Barium Salts: Barium forms insoluble salts with other common anions, such as sulfate (BaSO_4), which is a significant interference. The gravimetric determination of sulfate as barium sulfate is a well-established method precisely because of this low solubility.[3][4][5] Any sulfate present in the sample would co-precipitate with the **barium tartrate**, leading to erroneously high results.

- Solubility and pH Effects: The solubility of **barium tartrate**, while low, may be significantly influenced by the pH and the presence of other ions in the sample matrix, potentially leading to incomplete precipitation.
- Toxicity: Barium compounds are generally more toxic than their calcium counterparts, requiring more stringent handling procedures.
- Lack of Validation Data: Without established and validated protocols, the accuracy, precision, and robustness of a **barium tartrate** precipitation method are unknown.

Logical Relationship Diagram

Considerations for Barium vs. Calcium Tartrate Precipitation



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Caption: Comparison of Calcium and Barium as Precipitating Agents for Tartrate.

Data Presentation

As no quantitative data for a **barium tartrate** precipitation method for content analysis was found, the following table presents hypothetical data for the validated calcium tartrate method to illustrate data presentation.

Sample ID	Sample Volume (mL)	Mass of Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Precipitate (g)	Tartaric Acid (g/L)
Wine A	10.00	25.1234	25.1789	0.0555	4.38
Juice B	20.00	24.9876	25.0654	0.0778	3.07
Pharma C	5.00	25.3456	25.4123	0.0667	10.53

Conclusion

For the accurate and reliable gravimetric determination of tartrate content, the recommended and validated approach is the precipitation of tartrate as calcium tartrate. This method is well-documented and avoids significant interferences that would likely affect a method based on **barium tartrate** precipitation. While theoretically plausible, the use of **barium tartrate** for quantitative analysis is not supported by established analytical literature and presents considerable challenges that could compromise the accuracy of the results. Researchers and professionals in drug development should adhere to validated methods to ensure the quality and reliability of their data.

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